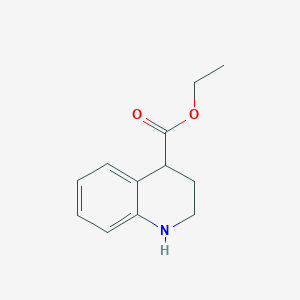

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

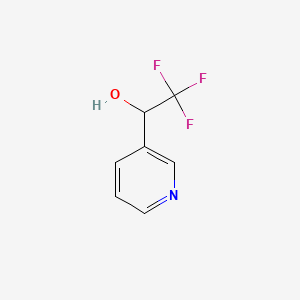

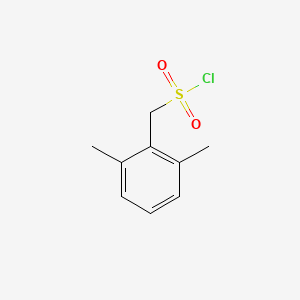

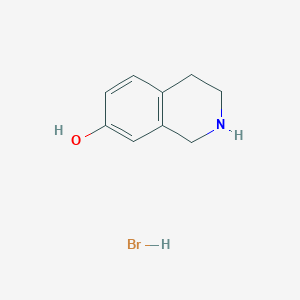

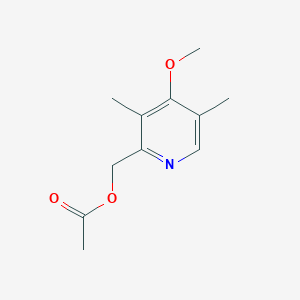

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 24562-76-3 . It has a molecular weight of 205.26 . The IUPAC name for this compound is ethyl 1,2,3,4-tetrahydro-4-quinolinecarboxylate .

Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The InChI code for Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is 1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a liquid at room temperature .Applications De Recherche Scientifique

Antibiotic Properties

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have shown significant biological activity. A derivative, helquinoline, extracted from Janibacter limosus, demonstrated high activity against bacteria and fungi (Asolkar et al., 2004).

Synthesis and Reactivity

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate plays a critical role in the synthesis of various quinolones and tetrahydro-4-oxoquinoline derivatives. Its reactivity has been explored in numerous chemical reactions, leading to the creation of new compounds with potential applications in medicinal chemistry (Guillou et al., 1998).

Crystal Structure Analysis

The compound's crystal structure and molecular interactions have been studied, providing insights into its chemical properties and potential applications. This research contributes to understanding the compound's behavior in various chemical environments (Baba et al., 2019).

Enantioselective Synthesis

Enantioselective synthesis using ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives has been explored, highlighting the compound's utility in producing specific enantiomers for pharmaceutical applications (Paál et al., 2007).

Chemical Reactions and Derivatives

Studies have explored the reactivity of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate in various chemical reactions, leading to the synthesis of novel compounds with potential industrial and medicinal applications (Lu & Shi, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGAOSLPHJFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497242 |

Source

|

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

CAS RN |

24562-76-3 |

Source

|

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)